Cyanate de potassium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

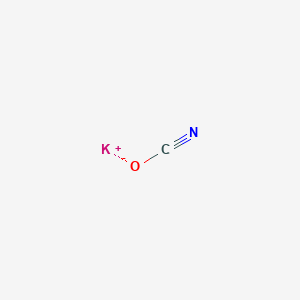

Potassium cyanate is an inorganic compound with the chemical formula KOCN. It is a colorless, crystalline solid that is soluble in water and slightly soluble in alcohol. Potassium cyanate is used in various organic syntheses and industrial applications, including the preparation of urea derivatives, semicarbazides, carbamates, and isocyanates .

Mécanisme D'action

Target of Action

Potassium cyanate (KOCN) is an inorganic compound that has a wide range of targets in biological systems . It has been found to interact with hemoglobin in human erythrocytes, reducing the percentage of sickled erythrocytes under certain conditions . It also has been used in veterinary medicine, where the cyanate salts and isocyanates can treat parasite diseases in both birds and mammals .

Mode of Action

Potassium cyanate interacts with its targets through chemical reactions. For instance, in human erythrocytes, it prevents the sickling of hemoglobin during deoxygenization . This is achieved by the cyanate ion reacting with the N-terminal valine residues of the hemoglobin molecule, which inhibits the polymerization of deoxyhemoglobin S and thus prevents sickling .

Biochemical Pathways

Potassium cyanate affects various biochemical pathways. It is involved in the detoxification of cyanate in the body, a process that is catalyzed by the enzyme cyanase . Cyanase converts cyanate to ammonia and carbon dioxide in a bicarbonate-dependent reaction . The resulting ammonia and carbon dioxide can then be assimilated into other compounds in the body .

Pharmacokinetics

It is known that potassium cyanate is soluble in water , which suggests that it can be readily absorbed and distributed in the body. Its metabolism likely involves the action of the enzyme cyanase, as mentioned above .

Result of Action

The action of potassium cyanate results in various molecular and cellular effects. In human erythrocytes, it reduces the percentage of sickled cells, thereby alleviating the symptoms of sickle cell disease . In veterinary medicine, it can help treat parasite diseases in birds and mammals .

Action Environment

The action of potassium cyanate can be influenced by various environmental factors. For instance, its solubility in water suggests that its action can be affected by the hydration status of the body . Furthermore, its reactivity suggests that it can interact with other chemicals in the body, potentially leading to different effects .

Applications De Recherche Scientifique

Potassium cyanate has diverse applications in scientific research and industry:

Chemistry: Used as a reagent in organic synthesis to prepare various compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

Medicine: Investigated for its potential therapeutic uses, including antitumor, antiviral, and antimicrobial properties. .

Analyse Biochimique

Biochemical Properties

Potassium cyanate interacts with various biomolecules in biochemical reactions. For instance, it has been found that cyanase, an enzyme present in many organisms, converts cyanate to CO2 and NH3 in a bicarbonate-dependent reaction . This indicates that potassium cyanate can participate in biochemical reactions involving enzymes like cyanase .

Cellular Effects

Potassium cyanate can have significant effects on various types of cells and cellular processes. For instance, it has been found that potassium cyanate can inhibit germination and early seedling growth in Arabidopsis . Plants containing cyanases exhibited resistance to potassium cyanate stress, suggesting that one role of cyanases in plants is detoxification .

Molecular Mechanism

At the molecular level, potassium cyanate exerts its effects through various mechanisms. For instance, the cyanide ion, CN-, which is a part of potassium cyanate, can bind to the iron atom in cytochrome C oxidase in the mitochondria of cells . This acts as an irreversible enzyme inhibitor, preventing cytochrome C oxidase from doing its job, which is to transport electrons to oxygen in the electron transport chain of aerobic cellular respiration .

Temporal Effects in Laboratory Settings

The effects of potassium cyanate can change over time in laboratory settings. For instance, it has been observed that the peaks attributed to cyanate in Raman spectra of aqueous solutions of potassium cyanate became less intense over time, while the peaks attributed to urea, carbamate, and carbonate enhanced greatly with the passage of time .

Dosage Effects in Animal Models

The effects of potassium cyanate can vary with different dosages in animal models. For instance, in a study on mice, it was found that the acute oral LD50s were determined to be between 9.9 and 11.8 mg/kg . The time to death was rapid and dose-dependent, and juvenile mice had a shorter mean time to death .

Metabolic Pathways

Potassium cyanate is involved in various metabolic pathways. For instance, cyanide, which is a part of potassium cyanate, is produced in plant tissues as the result of hydrolysis of cyanogenic compounds and is also released as a co-product of ethylene biosynthesis . Most cyanide produced in plants is detoxified primarily by the key enzyme β-cyanoalanine synthase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium cyanate can be synthesized by heating urea with potassium carbonate at approximately 400°C. The reaction produces potassium cyanate and ammonium carbonate:

2OC(NH2)2+K2CO3→2KOCN+(NH4)2CO3

Alternatively, potassium cyanate can be prepared by oxidizing potassium cyanide at high temperatures in the presence of oxygen or easily reduced oxides, such as lead, tin, or manganese dioxide .

Industrial Production Methods: In industrial settings, potassium cyanate is often produced by reacting urea with alkali hydroxides or carbonates at high temperatures. Another method involves the use of dimethyl sulfoxide or dimethyl formamide as solvents, which allows for the production of high-purity potassium cyanate .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium cyanate undergoes various chemical reactions, including:

Oxidation: Potassium cyanate can be oxidized to form potassium cyanate and other products.

Reduction: It can be reduced to form potassium cyanide.

Substitution: Potassium cyanate can participate in substitution reactions to form urea derivatives, semicarbazides, carbamates, and isocyanates.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, lead dioxide, tin dioxide, manganese dioxide.

Reducing Agents: Hydrogen, metals such as zinc.

Substitution Reactions: Various organic compounds, including amines and alcohols, under controlled conditions.

Major Products:

Urea Derivatives: Formed by reacting potassium cyanate with amines.

Semicarbazides: Produced by reacting potassium cyanate with hydrazine derivatives.

Carbamates and Isocyanates: Formed through reactions with alcohols and other organic compounds.

Comparaison Avec Des Composés Similaires

Sodium Cyanate (NaOCN): Similar in structure and reactivity but less soluble in water.

Ammonium Cyanate (NH4OCN): Used in similar applications but decomposes to urea upon heating.

Potassium Cyanide (KCN): Highly toxic and used in different industrial processes, such as electroplating and gold extraction

Uniqueness of Potassium Cyanate: Potassium cyanate is preferred over sodium cyanate due to its higher solubility in water and greater availability in pure form. It is also less toxic compared to potassium cyanide, making it a safer alternative for various applications .

Activité Biologique

Potassium cyanate (KOCN) is an inorganic compound with significant biological activity, particularly in medical and toxicological contexts. This article explores its effects on cellular mechanisms, therapeutic applications, and potential toxicity, supported by research findings and case studies.

Potassium cyanate is a white crystalline solid that is soluble in water. It can hydrolyze to form isocyanic acid, which plays a crucial role in its biological effects. The compound acts primarily through the modulation of cellular processes, including oxidative stress responses and hemoglobin function.

- Oxidative Stress Modulation : KOCN has been shown to influence oxidative stress markers in myocardial tissues. Studies indicate that it enhances catalase activity, thereby reducing oxidative damage during ischemia-reperfusion injury in isolated rat hearts .

- Sickle Cell Disease Treatment : KOCN has been investigated for its potential to prevent sickling in erythrocytes. Research indicates that it irreversibly inhibits the sickling process at lower concentrations compared to urea, making it a candidate for treating sickle cell anemia .

Therapeutic Applications

Potassium cyanate's ability to modulate biological functions has led to its exploration in various therapeutic contexts.

1. Cardiovascular Health

A study demonstrated that KOCN improved myocardial recovery post-ischemia by enhancing heart contractility and diastolic function. The expression of certain genes associated with oxidative stress was also positively influenced, suggesting a protective role against cardiac damage .

2. Sickle Cell Anemia

KOCN has emerged as a promising agent for managing sickle cell disease. It has been found effective in reducing the percentage of sickled erythrocytes under low oxygen tension, thus improving blood flow and reducing painful crises associated with the disease .

Toxicity and Safety Concerns

Despite its therapeutic potential, potassium cyanate poses significant toxicity risks, particularly in cases of overdose or misuse.

Case Study: Potassium Gold Cyanide Poisoning

A notable case involved an 84-year-old man who ingested potassium gold cyanide (a compound containing potassium cyanate). Despite receiving antidotal therapy, he developed severe lactic acidosis and multiorgan dysfunction, ultimately leading to death. This case highlights the complex interplay between cyanide toxicity and other metal toxicities (e.g., gold) during poisoning events .

Research Findings and Data Tables

The following table summarizes key findings from various studies regarding the biological activity and effects of potassium cyanate:

Propriétés

Numéro CAS |

590-28-3 |

|---|---|

Formule moléculaire |

CHKNO |

Poids moléculaire |

82.123 g/mol |

Nom IUPAC |

potassium;cyanate |

InChI |

InChI=1S/CHNO.K/c2-1-3;/h3H; |

Clé InChI |

NRONKADYZCLPCM-UHFFFAOYSA-N |

SMILES |

C(#N)[O-].[K+] |

SMILES isomérique |

C(#N)[O-].[K+] |

SMILES canonique |

C(#N)O.[K] |

Color/Form |

White, crystalline powder Colorless crystals Tetragonal crystals |

Densité |

2.056 |

melting_point |

315 °C |

Key on ui other cas no. |

590-28-3 |

Pictogrammes |

Irritant |

Durée de conservation |

... /Unstable/ in presence of moisture ... Slowly hydrolyzed to ammonia and potassium bicarbonate. |

Solubilité |

Very slightly sol in alcohol In water, 6.3X10+5 mg/L @ 10 °C |

Synonymes |

KCNO KNCO KOCN potassium cyanate potassium cyanate, 13C,15N-labeled potassium cyanate, 13C-labeled potassium cyanate, 15N-labeled potassium cyanate, 18O-labeled potassium isocyanate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Potassium cyanate acts primarily through carbamylation, a process where it modifies proteins by reacting with their amino groups, particularly the N-terminal amino acids and lysine residues. [, , ] This modification can alter protein structure and function. [, ] For instance, potassium cyanate carbamylates the N-terminal valine residues of hemoglobin, increasing its affinity for oxygen. [] This alteration impacts the oxygen-carrying capacity of red blood cells, potentially affecting oxygen delivery to tissues. [, ] In other contexts, carbamylation can lead to enzyme inactivation [, ] or influence protein aggregation, as observed with crystallins in the eye lens. []

A: * Molecular formula: KOCN* Molecular weight: 81.11 g/mol* Spectroscopic data: Infrared (IR) spectroscopy is commonly employed to identify potassium cyanate. [, ] Key IR absorption bands characteristic of the cyanate ion (OCN-) include a strong band around 2170 cm-1 (asymmetric stretching vibration) and a weaker band around 1300 cm-1 (symmetric stretching vibration). []

A: While not a traditional catalyst, potassium cyanate can participate in reactions as a reagent and influence reaction outcomes. For instance, it has been shown to catalyze the transformation of 4-oxazolin-2-ones into 1-(2-oxoalkyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-triones. [] This reaction likely proceeds through the formation of N-(2-oxo-4-oxazolin-3-ylcarbonyl)-N,N′-diphenylurea derivatives as intermediates. [] Furthermore, potassium cyanate serves as a reagent in various organic synthesis reactions, including the preparation of urea derivatives [, , , ] and carbamates. [, , ]

ANone: This specific area requires further research. Current literature primarily focuses on experimental studies.

ANone: Potassium cyanate should be handled with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide detailed information on handling, storage, and potential hazards. As a general guideline, minimize exposure, wear appropriate personal protective equipment, and ensure proper ventilation when handling.

ANone: Research on potassium cyanate has largely focused on its in vitro effects. More detailed studies are needed to elucidate its ADME profile and establish its in vivo efficacy.

A: Potassium cyanate has shown in vitro efficacy in inhibiting erythrocyte sickling at low concentrations (0.01-0.10 M). [] Animal studies have demonstrated its potential to induce chronic inflammation in the peritoneum when injected intraperitoneally. [] Further research, particularly well-designed clinical trials, is necessary to establish its therapeutic potential and assess its safety profile in humans.

ANone: Essential resources include access to chemical databases, synthetic laboratories equipped for organic and inorganic synthesis, spectroscopic techniques like IR and NMR for characterization, and potentially computational chemistry software for modeling studies. Collaboration with research groups specializing in protein chemistry, material science, or drug development would also be beneficial.

A: Research on potassium cyanate spans disciplines like chemistry, materials science, and biology. Its use in organic synthesis has implications for drug discovery and materials development. [, , , , , , ] Furthermore, understanding its interaction with biological systems, particularly its protein-modifying properties, holds relevance for biochemistry and potentially medicine. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.